(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the chlorination of 1-methylpyrazole followed by amination. One common method involves the reaction of 1-methylpyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-1-methylpyrazole is then reacted with an amine source, such as ammonia or methylamine, under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce various functional groups at the 5-position .
Scientific Research Applications
(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1-Methyl-1H-pyrazol-4-yl)methanamine
- 5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone
Uniqueness
(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8ClN3 |
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Molecular Weight |
145.59 g/mol |
IUPAC Name |
(5-chloro-1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C5H8ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,2,7H2,1H3 |
InChI Key |
RTPVERIHCVYCGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CN)Cl |
Origin of Product |
United States |
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